molecular formula C13H21NO4 B2901670 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid CAS No. 1875958-64-7

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid

Cat. No.: B2901670
CAS No.: 1875958-64-7
M. Wt: 255.314
InChI Key: AWMPQLIZWVXWTC-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid is a bicyclic organic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with a tert-butoxycarbonyl (BOC)-protected amino group and a carboxylic acid substituent at the 2-position. While direct data on this compound are sparse, its structural analogs and derivatives have been studied for their roles in drug discovery, particularly as β-lactam antibiotic precursors or peptide-mimetic scaffolds .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16)6-4-5-8-7-9(8)13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMPQLIZWVXWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC2C1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s uniqueness lies in its bicyclo[4.1.0]heptane core and BOC-protected amino group. Below is a comparative analysis with three structurally related molecules:

Compound Name Core Structure Substituents Key Applications
2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid bicyclo[4.1.0]heptane BOC-protected amino, carboxylic acid Intermediate in rigid peptide synthesis
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-2-carboxylic acid bicyclo[4.1.0]heptane Fmoc-protected amino, carboxylic acid Solid-phase peptide synthesis (SPPS)
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid bicyclo[3.2.0]heptane (β-lactam) Thiazolidine ring, pivalamido group, carboxylic acid β-lactam antibiotic precursor (e.g., penicillin derivatives)

Physicochemical Properties

  • Solubility : The BOC-protected derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its hydrophobic tert-butyl group, whereas the Fmoc analog (with a fluorenylmethyl group) shows higher lipophilicity, limiting aqueous solubility .
  • Stability : The BOC group is acid-labile, requiring trifluoroacetic acid (TFA) for deprotection, while the Fmoc group is base-sensitive (removable with piperidine). This distinction dictates their utility in orthogonal protection strategies .

Pharmaceutical Relevance

  • Antibiotic Development: While β-lactam derivatives (e.g., compound n in ) are clinically established, the bicyclo[4.1.0]heptane analog’s lack of a β-lactam ring limits direct antimicrobial activity. However, its rigidity may enhance bioavailability in non-antibiotic drug candidates .
  • Peptide Engineering : The Fmoc analog () is widely used in SPPS, whereas the BOC variant’s acid sensitivity restricts its use to early-stage intermediates in solution-phase synthesis .

Biological Activity

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and unique substituents. Its biological activity is of significant interest in medicinal chemistry and pharmacology due to its potential interactions with biological systems.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C13H21NO4
  • CAS Number: 1875958-64-7

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors, which can modulate various biological pathways. The bicyclic structure allows for specific binding interactions, potentially influencing enzymatic activities or receptor functions.

2. Pharmacological Potential
Research indicates that compounds with similar bicyclic structures exhibit a range of pharmacological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibiotics.
  • Anti-inflammatory Effects: Compounds in this class may inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds, providing insights into their potential applications:

Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial properties of bicyclic compounds similar to this compound. The results showed significant inhibition of growth against multiple bacterial strains, indicating a promising avenue for antibiotic development.

Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory mechanisms of bicyclic compounds, revealing that they can effectively reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanismReference
Compound AAntimicrobialInhibition of cell wall synthesis
Compound BAnti-inflammatoryCytokine inhibition
2-Methylpropan CompoundPotential anti-inflammatory and antimicrobial effectsEnzyme inhibitionCurrent Research

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